N-[10,16-bis(4-nitrophenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide
Description
This compound is a highly specialized organophosphorus-sulfonamide hybrid with a complex pentacyclic framework. Its structure features:
- A central λ⁵-phospha core integrated into a bicyclic dioxa system (12,14-dioxa-13λ⁵-phosphapentacyclo[...]).
- Two 4-nitrophenyl substituents at positions 10 and 16, introducing strong electron-withdrawing nitro groups.
- A trifluoromethanesulfonamide (triflyl) group attached to the phosphorus atom, which enhances metabolic stability and binding affinity via its electronegative trifluoromethyl moiety .
- A fused tricyclic aromatic system, likely contributing to π-π stacking interactions in biological targets.
The triflyl group is a common pharmacophore in sulfonamide-based drugs, known for its role in enhancing target selectivity and bioavailability .
Properties
IUPAC Name |
N-[10,16-bis(4-nitrophenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H19F3N3O9PS/c34-33(35,36)50(45,46)37-49(44)47-31-27(19-9-13-23(14-10-19)38(40)41)17-21-5-1-3-7-25(21)29(31)30-26-8-4-2-6-22(26)18-28(32(30)48-49)20-11-15-24(16-12-20)39(42)43/h1-18H,(H,37,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUIJVIWXOCFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)[N+](=O)[O-])OP(=O)(O3)NS(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H19F3N3O9PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[10,16-bis(4-nitrophenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound notable for its unique multi-cyclic structure and the presence of both phosphorous and trifluoromethanesulfonamide functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is C₃₃H₂₄F₃N₃O₇P with a molecular weight of approximately 713.6 g/mol. Its structure includes multiple aromatic nitrophenyl groups which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₂₄F₃N₃O₇P |
| Molecular Weight | 713.6 g/mol |
| Functional Groups | Phosphorous compound, Trifluoromethanesulfonamide |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require specific conditions such as temperature and catalysts to achieve high yields and purity. The complexity of its structure suggests that synthetic pathways may include oxidation and reduction steps to introduce or modify functional groups.
Biological Activity
Research into the biological activity of this compound indicates potential applications in various fields including medicinal chemistry and material science.
Mechanism of Action
The mechanism by which this compound exerts its biological effects is likely related to its interaction with molecular targets such as enzymes and receptors within biological systems. The phosphorus atom in the structure plays a critical role in binding interactions that can influence biochemical pathways.
Potential Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties.
- Enzyme Inhibition : The presence of nitrophenyl groups may enhance the ability of the compound to inhibit specific enzymes.
- Anticancer Properties : Some phosphorous-containing compounds have shown promise in cancer research due to their ability to interfere with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest analogs include trifluoromethanesulfonamide derivatives and phosphorus-containing heterocycles. Key comparisons are summarized below:
Mechanistic and Pharmacological Comparisons
Shared Mechanisms with Structural Analogs :
- Like OA and HG, which share 85% similarity in molecular descriptors and overlapping protein targets (e.g., NF-κB, COX-2) , the target compound’s triflyl and nitro groups may enable interactions with kinases or phosphatases via hydrogen bonding and charge transfer.
- The 4-nitrophenyl groups could mimic tyrosine or phenylalanine residues in enzymatic active sites, a feature observed in nitroaromatic kinase inhibitors .
- The phosphorus center may introduce unique reactivity, such as resistance to hydrolysis, unlike ester-containing analogs like GA, which exhibit divergent MOAs due to structural dissimilarity .
Research Findings and Implications
Key Insights from Structural and Systems Pharmacology
Molecular Docking Predictions :
Transcriptome Analysis Parallels :
- Compounds with ≥80% structural similarity (e.g., OA/HG) induce overlapping gene expression profiles (e.g., downregulation of pro-inflammatory cytokines) . The target compound’s unique substituents may modulate distinct pathways, such as oxidative stress response.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
